molecular formula C34H63N5O9 B7823513 Pepstatin CAS No. 39324-30-6

Pepstatin

Número de catálogo B7823513
Número CAS: 39324-30-6
Peso molecular: 685.9 g/mol
Clave InChI: FAXGPCHRFPCXOO-LXTPJMTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pepstatin is a potent inhibitor of aspartyl proteases . It is a hexapeptide containing the unusual amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), having the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) .


Synthesis Analysis

The synthetic route to pepstatin derivatives by a solid phase peptide synthesis using either O-protected or O-unprotected statine as a building block has been investigated . The O-tert-butyldimethylsilyl (TBS)-protected statine approach provides an improved synthetic strategy for the preparation of statine-containing peptides .


Molecular Structure Analysis

The three-dimensional crystal structure of human pepsin and that of its complex with pepstatin have been solved by X-ray crystallographic methods . The native pepsin structure has been refined with data collected to 2.2 A resolution .


Chemical Reactions Analysis

Pepstatin is a strong inhibitor for all acid proteases . It does not inhibit other groups of proteases, such as the neutral and alkaline proteases .


Physical And Chemical Properties Analysis

Pepstatin has a molecular formula of C34H63N5O9 and a molecular weight of 685.89 . It is a white to off-white solid .

Aplicaciones Científicas De Investigación

  • Muscular Dystrophy Treatment : Pepstatin has been investigated for its potential in treating muscular dystrophy. Studies have shown that pepstatin can delay muscle tissue degeneration, which is characteristic of muscular dystrophy, suggesting its therapeutic value in this domain (Stracher, McGowan, & Shafiq, 1978).

  • Inhibition of Human Plasma Renin : Research indicates pepstatin's ability to inhibit the renin-angiotensinogen reaction in human plasma, demonstrating its potential in managing conditions related to plasma renin activity, such as hypertension (Guyene, Devaux, Ménard, & Corvol, 1976).

  • Anti-Parasitic Properties : Pepstatin has shown effectiveness against malarial aspartic proteases and exhibits parasiticidal activity. This highlights its potential application in developing antimalarial therapies (Istvan et al., 2017).

  • Osteoclast Differentiation Suppression : Pepstatin A has been found to suppress the differentiation of osteoclasts, which are cells responsible for bone resorption. This action is independent of its proteinase inhibitory activities, indicating a distinct mechanism that could be relevant in bone diseases (Yoshida et al., 2006).

  • Neutrophil Activation : Pepstatin A can activate human neutrophils, leading to the release of enzymes and generation of superoxide anion. This property suggests its potential role in studying immune responses and inflammatory processes (Smith et al., 1983).

  • Renin Inhibitors : Pepstatin analogues have been synthesized and show potent inhibitory effects against human plasma renin, which could have implications for the treatment of hypertension and related cardiovascular diseases (Guegan et al., 1986).

  • Liver Regeneration Effects : Microbial protease inhibitors like pepstatin have been shown to influence liver regeneration. They can inhibit or retard the initial surges of RNA and DNA synthesis in the liver after partial hepatectomy, suggesting a role in liver biology and potentially in liver diseases (Miyamoto, Terayama, & Onishi, 1973).

Safety And Hazards

Pepstatin should be handled with personal protective equipment/face protection . It should be stored in a place with adequate ventilation . Contact with skin, eyes, or clothing should be avoided .

Relevant Papers

  • “Effects of pepsin and pepstatin on reflux tonsil hypertrophy in vitro” discusses how pepstatin exerts a protective effect by inhibiting pepsin activity .
  • “Inhibitor-assisted synthesis of molecularly imprinted microbeads for protein recognition” presents a study where pepstatin was used in an inhibitor-assisted molecular imprinting strategy .
  • “Pepstatin Inhibition Mechanism” provides insights into the mechanism of action of pepstatin .

Propiedades

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-LXTPJMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046095
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pepstatin

CAS RN

26305-03-3, 39324-30-6
Record name Pepstatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin (nonspecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pepstatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pepstatin
Reactant of Route 2
Pepstatin
Reactant of Route 3
Pepstatin
Reactant of Route 4
Pepstatin
Reactant of Route 5
Pepstatin
Reactant of Route 6
Pepstatin

Citations

For This Compound
142,000
Citations
H Umezawa, T AOYAGI, H MORISHIMA… - The Journal of …, 1970 - jstage.jst.go.jp
… Treatment of pepstatin or its methyl ester in pyridine with acetic … pepstatin showed 50% inhibition of pepsin using the method described above at the following concentrations: pepstatin …
Number of citations: 957 www.jstage.jst.go.jp
H Morishima, T TAKITA, T AOYAGI… - The Journal of …, 1970 - jstage.jst.go.jp
… 1 in the infrared spectrum suggest that pepstatin is a kind of peptide. Pepstatin shows a negative reaction for ninhydrin, but positive for Rydon-Smith reagent. Pepstatin has no free basic …
Number of citations: 143 www.jstage.jst.go.jp
RM McConnell, D Frizzell, A Camp… - Journal of medicinal …, 1991 - ACS Publications
… Since pepstatin is known not to penetrate cell membranes as … pepstatin. This was done in an effort to find a small peptide analogue with inhibitory activity comparable to that of pepstatin. …
Number of citations: 24 pubs.acs.org
J Marciniszyn Jr, JA Hartsuck, J Tang - Journal of Biological Chemistry, 1976 - Elsevier
… Three pepstatin fragments each of which contain the structure of valyl-valyl-statine have … by pepstatin. We, therefore, have investigated the nature of the inhibition of the pepstatin …
Number of citations: 335 www.sciencedirect.com
DH Rich, MS Bernatowicz, NS Agarwal, M Kawai… - Biochemistry, 1985 - ACS Publications
Revised Manuscript Received July 23, 1984 abstract: The synthesis of 10 analogues of pepstatin modified so that statine is replaced by 4-amino-3-hydroxy-3, 6-dimethylheptanoic acid (…
Number of citations: 122 pubs.acs.org
DH Rich - Journal of medicinal chemistry, 1985 - ACS Publications
… nipulations of pepstatin’s structure have led to the discovery of novel, potent renin and other … 13C NMR studies of ketone analogues of substrates and inhibitors derived from pepstatin …
Number of citations: 302 pubs.acs.org
S Kunimoto, T AOYAGI, R NISHIZAWA… - The Journal of …, 1974 - jstage.jst.go.jp
… Pepstatin produced by a Streptomyces1)is a specific inhibitor of various acid proteases2,3) … of pepstatin with pepsin. Ih this paper, the dissociation constant of pepsin-pepstatin complex …
Number of citations: 62 www.jstage.jst.go.jp
T Aoyagi, H MORISHIMA, R NISHIZAWA… - The Journal of …, 1972 - jstage.jst.go.jp
… Pepstatins B,C,E and G were as active as pepstatin Aagainst pepsin and were slightly moreactive against renin than pepstatin A. Pepstanone Awasas active as pepstatin A against …
Number of citations: 150 www.jstage.jst.go.jp
DH Rich, ETO Sun - Biochemical pharmacology, 1980 - Elsevier
… of pepstatin in biological studies, relatively little is known about either the minimal structural features of pepstatin … of pepsin by pepstatin and by synthetic analogs of pepstatin. Our results …
Number of citations: 104 www.sciencedirect.com
M Fujinaga, MM Chernaia, SC Mosimann… - Protein …, 1995 - Wiley Online Library
… The pepsin:pepstatin structure has been refined with data to 2.0 A resolution to an R-factor … adopted by pepstatin are very similar to those found in complexes of pepstatin with other …
Number of citations: 191 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.